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molecular formula C6H11NO2 B1215530 4-Acetamidobutanal CAS No. 24431-54-7

4-Acetamidobutanal

Cat. No. B1215530
M. Wt: 129.16 g/mol
InChI Key: DDSLGZOYEPKPSJ-UHFFFAOYSA-N
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Patent
US04044123

Procedure details

Dissolve 5 gms. of 4-acetamidobutyraldehyde diethyl acetal in 75 ml. of distilled water and 5 ml. of 1 N sulfuric acid. Allow the solution to stand at room temperature until the hydrolysis is complete as determined by thin layer chromatography. Neutralize the solution with sodium bicarbonate, then saturate the solution with sodium chloride and extract with chloroform. Distill the combined chloroform extracts to a residue comprising 4-acetamidobutyraldehyde, which can be used without further purification in the procedure of Example 7A.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:3][CH:4](OCC)[CH2:5][CH2:6][CH2:7][NH:8][C:9](=[O:11])[CH3:10])C.S(=O)(=O)(O)O>O>[C:9]([NH:8][CH2:7][CH2:6][CH2:5][CH:4]=[O:3])(=[O:11])[CH3:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(CCCNC(C)=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
Dissolve 5 gms
CUSTOM
Type
CUSTOM
Details
to stand at room temperature until the hydrolysis
CONCENTRATION
Type
CONCENTRATION
Details
Neutralize the solution with sodium bicarbonate, then saturate the solution with sodium chloride
EXTRACTION
Type
EXTRACTION
Details
extract with chloroform
DISTILLATION
Type
DISTILLATION
Details
Distill the combined chloroform
CUSTOM
Type
CUSTOM
Details
can be used without further purification in the procedure of Example 7A

Outcomes

Product
Name
Type
Smiles
C(C)(=O)NCCCC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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